Isomalt - 64519-82-0

Isomalt

Catalog Number: EVT-278635
CAS Number: 64519-82-0
Molecular Formula: C12H24O11
Molecular Weight: 344.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isomalt (E953) is a sugar alcohol (polyol) primarily used as a bulk sweetener and humectant in the food and pharmaceutical industries. [] It is a mixture of two disaccharide diastereomers: 6-O-α-D-glucopyranosyl-D-sorbitol (1,6-GPS) and 1-O-α-D-glucopyranosyl-D-mannitol dihydrate (1,1-GPM). [, , , ] As a bulk sweetener, it provides sweetness and texture similar to sucrose but with fewer calories and a lower glycemic index, making it suitable for sugar-free and diabetic-friendly products. [, , , , , , ]

Future Directions
  • Improved Production Methods: Research on more efficient and cost-effective enzymatic production methods for isomaltulose, potentially utilizing immobilized enzymes or novel microbial strains, could further enhance the sustainability of isomalt production. [, , ]
  • Tailored Functional Properties: Investigating the impact of different production parameters on the physicochemical characteristics of isomalt, such as particle size distribution, morphology, and crystal structure, could lead to the development of customized isomalt grades with specific functionalities tailored for particular applications. [, , , , ]
  • Expanded Applications in Food Technology: Exploring the potential of isomalt as a functional ingredient in emerging food applications, such as 3D printing, edible films, and encapsulation matrices, could contribute to the development of innovative food products with enhanced nutritional and sensory profiles. [, ]
  • Further Studies on Prebiotic Potential: Conducting more comprehensive in vivo studies to elucidate the specific mechanisms underlying isomalt's prebiotic effects on the gut microbiota and its potential health benefits in various populations could lead to its targeted use as a functional food ingredient for promoting gut health. [, , ]
Source and Classification

Isomalt is primarily sourced from sucrose through a two-step enzymatic process. Initially, sucrose is converted into isomaltulose using specific enzymes. The hydrogenation of isomaltulose yields a mixture of glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol, which together constitute isomalt . This compound falls under the category of sugar alcohols, which are often used as sweeteners in food products due to their reduced caloric content and favorable metabolic effects.

Synthesis Analysis

Methods

The synthesis of isomalt involves two main steps:

  1. Enzymatic Conversion: Sucrose is first enzymatically converted into isomaltulose. This step utilizes specific enzymes that facilitate the rearrangement of the sugar structure.
  2. Hydrogenation: The resulting isomaltulose undergoes hydrogenation, typically using metal catalysts like platinum or ruthenium, to produce isomalt .

Technical Details

The hydrogenation process can be optimized by adjusting parameters such as temperature, pressure, and catalyst concentration. This ensures a high yield of the desired sugar alcohols while minimizing by-products . The process also requires careful control to maintain the stability and quality of the final product.

Molecular Structure Analysis

Structure

Isomalt consists of two main components: glucosyl-α-(1→1)-mannitol and glucosyl-α-(1→6)-sorbitol. The molecular formula for isomalt can be represented as C_12H_24O_11, reflecting its composition as a sugar alcohol.

Data

  • Molecular Weight: Approximately 344.34 g/mol
  • Structural Formula: The structure features multiple hydroxyl groups (-OH), characteristic of sugar alcohols, which contribute to its sweetness and solubility in water.
Chemical Reactions Analysis

Reactions

Isomalt participates in various chemical reactions typical for sugar alcohols, including:

  • Hydrogenation: Converting sugars into sugar alcohols.
  • Dehydration: Under certain conditions, isomalt can lose water molecules, leading to the formation of other compounds.

Technical Details

The stability of isomalt under different pH levels and temperatures makes it advantageous for use in food applications where prolonged shelf life and resistance to crystallization are desired .

Mechanism of Action

Process

Isomalt's mechanism of action primarily relates to its metabolic pathway:

  • Absorption: Isomalt is absorbed minimally in the small intestine, leading to lower caloric intake compared to traditional sugars.
  • Fermentation: In the colon, it can be fermented by gut bacteria, producing short-chain fatty acids that can have beneficial effects on gut health .

Data

Studies indicate that isomalt provides less than 50% of the calories found in sucrose due to its limited absorption and fermentation profile .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; hygroscopic
  • Taste: Sweetness level approximately 50–60% that of sucrose

Chemical Properties

  • pH Stability: Stable across a wide pH range (3–7)
  • Thermal Stability: Maintains integrity under heat, making it suitable for baking applications .
Applications

Isomalt has diverse applications across various sectors:

  • Food Industry: Used as a sweetener in candies, chocolates, and baked goods aimed at reducing caloric content.
  • Pharmaceuticals: Serves as an excipient in drug formulations due to its stability and non-cariogenic properties.
  • Dental Products: Incorporated into products designed for oral health since it does not promote tooth decay .

Properties

CAS Number

64519-82-0

Product Name

Isomalt

IUPAC Name

6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol

Molecular Formula

C12H24O11

Molecular Weight

344.31 g/mol

InChI

InChI=1S/C12H24O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h4-21H,1-3H2

InChI Key

SERLAGPUMNYUCK-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Solubility

Soluble in water, very slightly soluble in ethanol.

Synonyms

D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixt. with 1-O-alpha-D-glucopyranosyl-D-mannitol
D-Glucitol, 6-O-alpha-D-glucopyranosyl-, mixture with 1-O-alpha-D-glucopyranosyl-D-mannitol
isomalt
Palatinit

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O

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